cis-Tramadol-d6 (hydrochloride)
Description
Significance of Deuterated Analogs in Pharmacological and Toxicological Research
Deuterated analogs, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable in pharmacological and toxicological studies. pharmaffiliates.comresearchgate.net This subtle atomic substitution can lead to significant changes in a molecule's metabolic stability due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.govnih.gov This "kinetic isotope effect" can slow down metabolic processes, allowing researchers to better understand the disposition of a drug and its potential to form toxic metabolites. nih.govresearchgate.net
In research, this enhanced stability provides several advantages:
Improved Pharmacokinetic Profiling: By slowing metabolism, deuterated compounds can help in studying the absorption, distribution, metabolism, and excretion (ADME) of a drug with greater clarity. diagnosticsworldnews.comsilantes.com
Reduced Metabolic Interference: The altered metabolic rate can help in isolating and studying specific metabolic pathways. nih.gov
Enhanced Safety Assessment: Understanding how a drug is broken down is crucial for identifying potentially toxic byproducts. Deuteration can aid in these toxicological assessments. researchgate.netresearchgate.net
Role of Stable Isotope Labeling in Advanced Chemical and Biological Studies
Stable isotope labeling is a powerful technique that involves incorporating non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comstudysmarter.co.uk This method is fundamental to a wide range of advanced scientific investigations, from proteomics and metabolomics to drug development. silantes.comcreative-proteomics.com
The key applications of stable isotope labeling include:
Metabolic Pathway Elucidation: Labeled compounds act as tracers, allowing scientists to follow their journey through complex metabolic networks within cells and organisms. nih.gov
Quantitative Analysis: In techniques like mass spectrometry, the mass difference between the labeled (deuterated) and unlabeled compound allows for precise quantification of the target substance in a sample. diagnosticsworldnews.comnih.gov
Internal Standards: Stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative bioanalysis. pharmaffiliates.comdiagnosticsworldnews.com They behave almost identically to the unlabeled analyte during sample preparation and analysis, correcting for any loss or variation, which leads to highly accurate and reliable results. pharmaffiliates.comsigmaaldrich.com
Overview of Research Utility for cis-Tramadol-d6 (hydrochloride)
The primary research application of cis-Tramadol-d6 (hydrochloride) is as an internal standard for the quantification of cis-tramadol and its metabolites, such as O-desmethyltramadol and N-desmethyltramadol, in biological matrices. caymanchem.comnih.govnih.gov This is particularly crucial in forensic toxicology, clinical chemistry, and pharmacokinetic studies where precise measurement is essential. sigmaaldrich.commdpi.com
When analyzing samples like blood or urine, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. caymanchem.comnih.govsigmaaldrich.com In these methods, a known amount of cis-Tramadol-d6 is added to the sample. nih.gov Because it is chemically identical to the non-deuterated tramadol (B15222) being measured, it experiences the same effects during extraction and analysis. pharmaffiliates.com However, due to its higher mass (from the six deuterium atoms), the mass spectrometer can distinguish it from the unlabeled tramadol. researchgate.net This allows for highly accurate calculations of the tramadol concentration in the original sample. nih.gov
For instance, studies have detailed LC-MS/MS methods for the simultaneous determination of tramadol and its metabolites in human plasma and urine, where tramadol-d6 serves as the internal standard to ensure the accuracy and precision of the results. nih.govmdpi.comnih.gov
Chemical and Physical Properties
| Property | Value |
| Formal Name | rel-2R-[(dimethylamino)methyl]-1R-(3-methoxyphenyl)-cyclohexanol-d6, monohydrochloride caymanchem.com |
| Molecular Formula | C₁₆H₁₉D₆NO₂ • HCl caymanchem.com |
| Formula Weight | 305.9 caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₆) caymanchem.com |
| Physical Form | Crystalline Solid caymanchem.com |
Analytical Data
| Technique | Data |
| Mass Spectrometry | In multiple reaction monitoring (MRM) mode for LC-MS/MS, specific mass-to-charge (m/z) transitions are monitored. For tramadol, a common transition is m/z 264.2/58.2. For its deuterated internal standard, cis-Tramadol-d6, a different transition is monitored to allow for its distinct detection. nih.govresearchgate.net |
| Chromatography | In liquid chromatography, cis-Tramadol-d6 co-elutes with unlabeled tramadol, meaning they have nearly identical retention times, which is a critical characteristic for an internal standard. sigmaaldrich.com |
Properties
Molecular Formula |
C16H19D6NO2 · HCl |
|---|---|
Molecular Weight |
305.9 |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i1D3,2D3; |
InChI Key |
PPKXEPBICJTCRU-LUHTVFDHSA-N |
SMILES |
O[C@]1(C2=CC=CC(OC)=C2)CCCC[C@@H]1CN(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Synonyms |
Contramal-d6; Tramal-d6; Ultram®-d6; Zydol-d6 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization for Research Applications
Synthetic Methodologies for Deuterium (B1214612) Incorporation
The synthesis of cis-Tramadol-d6 hinges on the introduction of deuterium atoms at specific positions within the tramadol (B15222) scaffold. This is most commonly achieved by utilizing a deuterated precursor, specifically deuterated dimethylamine (B145610), during the synthetic process.
Approaches to Deuterated Dimethylamine Synthesis for cis-Tramadol-d6 Production
A critical step in the production of cis-Tramadol-d6 is the synthesis of deuterated dimethylamine. One effective method involves starting with Boc-protected benzylamine. semanticscholar.orgresearchgate.net This starting material is reacted with a deuterated methylation reagent, such as TsOCD3, in the presence of a strong base like n-butyllithium. semanticscholar.orgresearchgate.net This reaction leads to the formation of the deuterated N-methylbenzylamine intermediate. Subsequent removal of the Boc protecting group under acidic conditions, followed by hydrogenation to remove the benzyl (B1604629) group, yields deuterated dimethylamine hydrochloride. semanticscholar.orgresearchgate.net This method is favored for its relatively high yields and straightforward purification processes. semanticscholar.orgresearchgate.net
Stereoselective Synthesis of cis-Isomers for Labeled Analogs
The synthesis of tramadol typically results in a mixture of cis and trans diastereomers. google.com For the production of cis-Tramadol-d6, stereoselective synthesis or efficient separation of the cis-isomer is crucial. The Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone with 3-methoxyphenylmagnesium bromide is a common method for preparing tramadol. google.com To obtain the desired cis-isomer, a classical salt resolution using a chiral resolving agent like mandelic acid can be employed. google.com This process allows for the selective crystallization of the desired diastereomeric salt, leading to the isolation of the cis-tramadol precursor. google.com This precursor can then be used in subsequent steps involving the introduction of the deuterated dimethylamino group.
Purification Techniques for Deuterated Standards (e.g., Crystallization, Chromatography)
Ensuring the high purity of deuterated standards like cis-Tramadol-d6 is paramount for their use in quantitative analysis. caymanchem.comcaymanchem.com Following synthesis, a combination of purification techniques is employed. Crystallization is a key method for purifying the final product, often from solvents like acetone. redalyc.org This process helps to remove impurities and isolate the desired crystalline hydrochloride salt. redalyc.org
Chromatographic techniques are also indispensable for purification and for verifying the purity of the final product. High-performance liquid chromatography (HPLC) is widely used to separate cis-tramadol from its trans-isomer and other potential impurities. nih.govmdpi.com Techniques such as reversed-phase HPLC on a C18 column are effective for this purpose. nih.gov Furthermore, specialized techniques like molecularly imprinted solid-phase extraction (MISPE) have been developed for the selective extraction and clean-up of tramadol and its analogs from complex matrices. nih.gov
Preparation of Metabolically Active Deuterated Analogs
The study of drug metabolism often requires the synthesis of deuterated versions of active metabolites. Tramadol is metabolized in the body to form several metabolites, with O-desmethyltramadol (M1) and N-desmethyltramadol (M2) being the most significant. redalyc.orgresearchgate.net The synthesis of deuterated analogs of these metabolites is crucial for pharmacokinetic and metabolic studies.
The synthesis of deuterated O-desmethyltramadol (O-DSMT-d6) would involve similar synthetic strategies to cis-Tramadol-d6, but starting with a protected version of 3-bromophenol, which is later deprotected to yield the hydroxyl group characteristic of M1. The deuterated dimethylamino group is introduced using deuterated dimethylamine.
For the preparation of deuterated N-desmethyltramadol (N-DSMT-d6), the synthetic route would involve the use of a deuterated N-methylamine precursor instead of deuterated dimethylamine. The synthesis of tramadol analogs, including its metabolites, has been described starting from aminoketones coupled with organolithium compounds derived from corresponding 3-bromoalkoxybenzenes. redalyc.orgresearchgate.net
Characterization of Deuterium Enrichment and Positional Isomerism
The final characterization of cis-Tramadol-d6 (hydrochloride) is essential to confirm its identity, purity, and the extent and position of deuterium incorporation.
Deuterium Enrichment: Mass spectrometry (MS) is the primary technique used to determine the level of deuterium enrichment. nih.gov By comparing the mass spectrum of the deuterated standard to that of the unlabeled compound, the percentage of molecules containing the desired number of deuterium atoms can be accurately determined. For cis-Tramadol-d6, the goal is to have a high percentage of the d6 isotopologue. caymanchem.comcaymanchem.com
Positional Isomerism: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the position of the deuterium atoms within the molecule. 1H NMR spectra of the deuterated compound will show the absence of signals corresponding to the protons that have been replaced by deuterium. For cis-Tramadol-d6, the signals for the two methyl groups on the nitrogen atom would be absent or significantly reduced in the 1H NMR spectrum.
Table 1: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome for cis-Tramadol-d6 |
| Mass Spectrometry (MS) | Determination of molecular weight and deuterium enrichment. | Molecular ion peak shifted by +6 m/z units compared to unlabeled tramadol. High abundance of the d6 isotopologue. |
| 1H NMR Spectroscopy | Confirmation of the position of deuterium labeling. | Absence or significant reduction of the singlet corresponding to the N(CH3)2 protons. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical and isomeric purity. | A single major peak corresponding to the cis-isomer with high purity. |
| Capillary Zone Electrophoresis (CZE) | Separation of cis and trans isomers. | Successful separation of the cis and trans isomers, confirming the isomeric identity. nih.gov |
Advanced Analytical Methodologies and Bioanalytical Applications
Development and Validation of Chromatographic-Mass Spectrometric Assays
The development of robust and reliable analytical methods is paramount for the accurate measurement of tramadol (B15222) and its metabolites in various biological samples. Chromatographic techniques coupled with mass spectrometry have become the gold standard for this purpose, with cis-Tramadol-d6 (hydrochloride) playing a pivotal role in ensuring the quality and accuracy of these assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quantitation
LC-MS/MS has emerged as the preferred method for the quantitation of tramadol and its metabolites due to its high sensitivity, selectivity, and speed. In these methods, cis-Tramadol-d6 (hydrochloride) is widely employed as an internal standard. usdoj.govbrunel.ac.uk The stable isotope-labeled standard co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio in the mass spectrometer. This allows for precise and accurate quantification, even in the presence of complex biological matrices that can interfere with the analysis.
Several studies have detailed the development and validation of LC-MS/MS methods for the determination of tramadol and its major metabolites, including O-desmethyltramadol and N-desmethyltramadol, in various biological samples such as plasma, urine, and hair. These methods are crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug monitoring. The use of a deuterated internal standard like cis-Tramadol-d6 (hydrochloride) is a common feature in these validated assays to ensure their accuracy and reliability.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is more commonly used, GC-MS represents another powerful technique for the analysis of tramadol and its metabolites. sigmaaldrich.com Similar to LC-MS/MS, GC-MS methods often utilize cis-Tramadol-d6 (hydrochloride) as an internal standard to improve analytical precision. sigmaaldrich.com For GC-MS analysis, derivatization of the analytes is often required to increase their volatility and thermal stability. The deuterated standard undergoes the same derivatization process as the target analyte, ensuring that any variability in the derivatization efficiency is accounted for, leading to more accurate results.
Application of Deuterium (B1214612) Labeling for Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements. sigmaaldrich.com The use of a stable isotope-labeled internal standard, such as cis-Tramadol-d6 (hydrochloride), is fundamental to the IDMS approach. sigmaaldrich.com By adding a known amount of the deuterated standard to the sample, the concentration of the unlabeled analyte can be determined by measuring the ratio of the two compounds. This method effectively corrects for any sample loss during preparation and analysis, as well as for variations in instrument response. The deuterium labeling in cis-Tramadol-d6 (hydrochloride) provides a distinct mass shift, enabling its use in IDMS for the accurate quantification of tramadol in various matrices. sigmaaldrich.com
Utilization as a Certified Reference Material (CRM) in Quantitative Analysis
cis-Tramadol-d6 (hydrochloride) is available as a Certified Reference Material (CRM). sigmaaldrich.comcaymanchem.commidlandsci.comscribd.comhumeau.comstudylib.net CRMs are produced and certified under stringent guidelines, such as those set by ISO 17034 and ISO/IEC 17025, ensuring their accuracy, purity, and traceability to national or international standards. caymanchem.comnovachem.com.au The availability of cis-Tramadol-d6 (hydrochloride) as a CRM provides analytical laboratories with a high-quality, reliable standard for method validation, calibration, and quality control. caymanchem.comnovachem.com.au This is particularly important in regulated environments like clinical and forensic laboratories where demonstrating the accuracy and traceability of results is essential.
Table 1: Properties of cis-Tramadol-d6 (hydrochloride) CRM
| Property | Value |
| Chemical Formula | C₁₅D₆H₁₇NO₂ · HCl |
| Molecular Weight | 291.85 g/mol midlandsci.com |
| Typical Concentration | 100 µg/mL in methanol (B129727) sigmaaldrich.commidlandsci.comhumeau.comstudylib.net or 1 mg/mL in methanol usdoj.gov |
| Storage Temperature | -20°C midlandsci.comnovachem.com.au |
Role as an Internal Standard in Bioanalytical Method Development
The primary application of cis-Tramadol-d6 (hydrochloride) in bioanalytical method development is its use as an internal standard. sigmaaldrich.comcaymanchem.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the analytical instrument. Deuterated standards like cis-Tramadol-d6 (hydrochloride) fulfill these criteria perfectly for the analysis of tramadol.
Compensation for Matrix Effects and Ion Suppression/Enhancement
Biological matrices such as plasma, blood, and urine are complex mixtures of various endogenous and exogenous compounds. These components can interfere with the ionization of the target analyte in the mass spectrometer, leading to a phenomenon known as matrix effects. Matrix effects can manifest as either ion suppression (reduced signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy and precision of the analytical results. brunel.ac.uk
By adding cis-Tramadol-d6 (hydrochloride) to the sample at an early stage of the sample preparation process, it experiences the same matrix effects as the unlabeled tramadol. Since the internal standard and the analyte have nearly identical chemical properties, any signal suppression or enhancement will affect both compounds to a similar extent. By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations are effectively normalized, leading to a more accurate and reliable quantification of the analyte. brunel.ac.uk
Enhancing Precision and Accuracy in Complex Biological Matrices
In the analysis of xenobiotics in biological samples, matrix effects can introduce significant variability and inaccuracy. The use of a stable isotope-labeled internal standard, such as cis-Tramadol-d6 (hydrochloride), is a widely accepted strategy to mitigate these issues. By closely mimicking the chemical and physical properties of the analyte, cis-Tramadol-d6 co-elutes and experiences similar ionization suppression or enhancement in mass spectrometry, allowing for reliable correction and accurate quantification.
A study on the simultaneous determination of tramadol and paracetamol in human plasma for a bioequivalence study highlights the efficacy of using tramadol-d6 as an internal standard. researchgate.net The method, which employed liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrated high precision and accuracy, fulfilling the stringent requirements of regulatory bodies. researchgate.net The mean extraction recovery for tramadol was consistently high across various quality control levels, ranging from 95.41% to 102.85%, with the recovery of the tramadol-d6 internal standard being a consistent 95.67%. researchgate.net This underscores the internal standard's ability to track the analyte through sample preparation and analysis, correcting for potential losses and matrix-induced variations.
Similarly, a validated method for determining tramadol and its metabolites in human urine utilized tramadol-d6 to ensure accuracy. nih.gov The study reported accuracy ranging from 95.56% to 100.21% and intra- and inter-day precision with relative standard deviations (RSD) between 1.58% and 3.92%. nih.gov The absolute recovery of tramadol was high, demonstrating the robustness of the method, which is crucial for forensic and therapeutic drug monitoring where sample matrices can be highly variable. nih.gov
The application of cis-Tramadol-d6 extends to the analysis of various biological matrices, each presenting unique analytical challenges. In whole blood analysis, a novel enantioselective LC-MS/MS method used O-desmethyl-cis-tramadol-d6, a metabolite of cis-tramadol-d6, as an internal standard to quantify the enantiomers of tramadol and its three main metabolites. nih.gov The method showed excellent validation parameters, including high selectivity, no significant matrix effects, and high accuracy (83-114%) and intermediate precision (2-7%). nih.govresearchgate.net These findings demonstrate the indispensable role of deuterated tramadol standards in achieving reliable quantification in complex matrices like whole blood, which is often encountered in forensic toxicology. nih.govresearchgate.net
Table 1: Performance of Analytical Methods Using Tramadol-d6 Internal Standard
| Biological Matrix | Analytical Method | Key Performance Metrics | Reference |
|---|---|---|---|
| Human Plasma | LC-MS/MS | Mean recovery: 95.41% - 102.85% (tramadol), 95.67% (tramadol-d6 IS); Precision (CV, %): <11.55% | researchgate.net |
| Human Urine | LC-MS/MS | Accuracy: 95.56% - 100.21%; Between- and within-day RSD: 1.58% - 3.92%; Absolute recovery: 94.31% - 96.91% | nih.gov |
| Human Whole Blood | LC-MS/MS | Accuracy: 83-114%; Intermediate precision: 2-7%; Repeatability: 2-6% | nih.govresearchgate.net |
Stereoselective Analytical Methods Using cis-Tramadol-d6 (hydrochloride)
The analgesic tramadol is administered as a racemic mixture, and its enantiomers, as well as the enantiomers of its metabolites, exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net Therefore, stereoselective analytical methods are crucial for pharmacokinetic and pharmacodynamic studies. cis-Tramadol-d6 (hydrochloride) and its deuterated metabolites serve as ideal internal standards in these chiral analyses.
Chiral Chromatography Coupled with Mass Spectrometry
The separation of enantiomers is typically achieved using chiral chromatography. When coupled with mass spectrometry, this technique provides both the separation and the sensitive, specific detection needed for quantification in biological samples. The use of a deuterated internal standard like cis-Tramadol-d6 is essential to ensure the accuracy of the enantiomer-specific quantification.
One such method for the enantiomeric determination of tramadol and its main metabolite, O-desmethyltramadol (ODT), in human plasma utilized a Chiralpak AD column, which contains amylose (B160209) tris-(3,5-dimethylphenylcarbamate) as the chiral selector. hmdb.ca Another advanced method for the simultaneous quantification of the enantiomers of tramadol and its three main metabolites in whole blood employed a chiral alpha-1-acid glycoprotein (B1211001) (AGP) column. nih.govresearchgate.net In this reversed-phase LC-MS/MS method, O-desmethyl-cis-tramadol-d6 was used as one of the internal standards to ensure reliable measurement. nih.govresearchgate.net The mobile phase consisted of a low percentage of acetonitrile (B52724) in an ammonium (B1175870) acetate (B1210297) buffer, and a post-column infusion of formic acid was used to enhance sensitivity in the mass spectrometer. nih.govresearchgate.net
Table 2: Chiral Chromatography Methods for Tramadol Enantiomers
| Chiral Stationary Phase | Analytical Column | Mobile Phase Example | Reference |
|---|---|---|---|
| Amylose tris-(3,5-dimethylphenylcarbamate) | Chiralpak AD | Isohexane-ethanol-diethylamine (97:3:0.1, v/v) | hmdb.ca |
| Alpha-1-acid glycoprotein (AGP) | AGP column | 0.8% acetonitrile and 99.2% ammonium acetate (20mM, pH 7.2) | nih.govresearchgate.net |
| Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) | Chiral selector coated on silica (B1680970) gel | Reversed-phase mode | nih.gov |
Enantiomeric Ratio Measurement Techniques
Accurate measurement of the enantiomeric ratio is critical for understanding the stereoselective metabolism and disposition of tramadol. The methods described above, which couple chiral chromatography with mass spectrometry, are the primary techniques for determining these ratios. By using cis-Tramadol-d6 (hydrochloride) or its deuterated metabolites as internal standards, the ratio of the peak areas of the enantiomers can be accurately calculated, as the internal standard compensates for any variability during the analytical process.
In the method using the AGP chiral column, quality controls were included to cover not only the quantification but also the enantiomeric ratio measurements. nih.govresearchgate.net This ensures that the determined ratios are reliable and reflect the true stereochemical composition in the sample. The validation of these methods for all enantiomers, including parameters like selectivity, accuracy, and precision, provides confidence in the measured enantiomeric ratios, which is essential for pharmacokinetic studies and forensic investigations. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Deuteration Confirmation
In ¹H NMR spectroscopy, the replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal in the spectrum. For cis-Tramadol-d6 (hydrochloride), the "d6" designation typically refers to the six deuterium atoms on the two methyl groups of the dimethylamino moiety. Therefore, in the ¹H NMR spectrum of cis-Tramadol-d6, the characteristic singlet or pair of signals corresponding to the N-methyl protons in non-deuterated tramadol would be absent. This absence provides direct evidence of successful deuteration at these specific positions.
Furthermore, ¹³C NMR spectroscopy can also be used to confirm deuteration. The carbon atom attached to deuterium atoms will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift may be slightly altered compared to the non-deuterated analog.
While a comprehensive analysis of the ¹H and ¹³C NMR spectra of O-desmethyltramadol hydrochloride has been reported, providing a basis for comparison, and NMR data for a "D6 M1" tramadol derivative exists, a dedicated, publicly available study on the NMR of cis-Tramadol-d6 (hydrochloride) is needed for a complete spectroscopic characterization. researchgate.netnih.gov Such an analysis would involve comparing the spectra of the deuterated and non-deuterated compounds to confirm the molecular structure and pinpoint the exact locations of the deuterium labels, ensuring the quality and identity of this crucial analytical standard.
Applications in Medicinal Chemistry and Drug Discovery Research
Rational Design of Deuterated Drug Candidates for Improved Pharmacokinetic Profiles
The rational design of deuterated drug candidates is a proactive strategy to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com By selectively replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions, medicinal chemists can significantly alter the drug's pharmacokinetic properties. nih.govnih.gov This is due to the "kinetic isotope effect," where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This stronger bond is more difficult for metabolic enzymes, such as the cytochrome P450 (CYP450) family, to break, thereby slowing down the rate of metabolism. juniperpublishers.commusechem.com
The primary goal of this approach is to enhance a drug's metabolic stability, which can lead to several advantageous outcomes:
Increased Half-life: A slower rate of metabolism prolongs the drug's presence in the body, increasing its half-life. juniperpublishers.commusechem.com
Reduced Dosing Frequency: A longer half-life can translate to less frequent dosing, improving patient compliance. nih.gov
Improved Safety Profile: By reducing the formation of potentially reactive or toxic metabolites, deuteration can lead to a safer drug. nih.gov
The application of these principles has been successfully demonstrated in the development of approved deuterated drugs. For instance, deutetrabenazine, a deuterated version of tetrabenazine, exhibits a superior pharmacokinetic profile, allowing for a reduction in dose and dosing frequency for the treatment of chorea associated with Huntington's disease. nih.gov
Strategies for Modulating Metabolic Stability Through Deuteration
The core strategy for modulating metabolic stability through deuteration lies in identifying the "metabolic hotspots" of a drug molecule—the specific sites most susceptible to enzymatic breakdown. hyphadiscovery.com Once these sites are identified, typically through in vitro metabolic studies with liver microsomes or recombinant enzymes, deuterium is strategically incorporated at these positions.
The process generally involves the following steps:
Metabolite Identification: The first step is to identify the major metabolites of the parent drug to understand its primary metabolic pathways.
Hotspot Analysis: This involves pinpointing the exact atomic positions where metabolism occurs.
Selective Deuteration: Deuterium atoms are then chemically synthesized into the identified metabolic hotspots.
In Vitro and In Vivo Evaluation: The deuterated analog is then tested to confirm that the desired changes in metabolic stability and pharmacokinetic profile have been achieved.
A significant effect of deuteration is the potential to reduce the rate of systemic clearance, which in turn increases the biological half-life of the compound. juniperpublishers.com This modification can also lead to "metabolic shunting," where the blockage of one metabolic pathway diverts the drug's metabolism down an alternative, potentially more favorable, route. juniperpublishers.com This can result in reduced exposure to undesirable or toxic metabolites and increased exposure to desired active metabolites. juniperpublishers.comresearchgate.net
Use in Lead Optimization and Early-Stage Drug Candidate Profiling
Isotopically labeled compounds like cis-Tramadol-d6 (hydrochloride) play a crucial role in the lead optimization and early-stage profiling of drug candidates. researchgate.net The process of lead optimization involves refining the chemical structure of a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.com
In this context, deuterated compounds serve multiple purposes:
Internal Standards for Bioanalysis: Due to their chemical similarity to the parent drug but distinct mass, deuterated compounds like cis-Tramadol-d6 are ideal internal standards for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.comcaymanchem.comlabchem.com.my This allows for accurate measurement of the drug and its metabolites in biological samples during preclinical and clinical studies. cerilliant.comsigmaaldrich.comnih.gov
Probing Metabolic Pathways: The use of deuterated analogs helps researchers to elucidate the metabolic fate of a drug candidate. By comparing the metabolite profile of the deuterated versus the non-deuterated compound, the sites and mechanisms of metabolism can be more clearly understood. researchgate.net
Early Assessment of Metabolic Stability: During the early stages of drug discovery, where numerous compounds are being screened, deuteration can be used to quickly assess the potential for improving the metabolic stability of a lead series. nih.gov This allows for the early identification of candidates with more favorable pharmacokinetic profiles, saving time and resources in the drug development process. danaher.com
The ability to synthesize and evaluate deuterated analogs provides medicinal chemists with a powerful tool to address metabolic liabilities early in the drug discovery pipeline, ultimately increasing the probability of developing a successful drug candidate. nih.gov
Future Research Trajectories
Exploration of Advanced Deuterium (B1214612) Labeling Strategies
The synthesis of deuterated compounds has traditionally relied on the use of commercially available deuterated reagents. nih.gov While effective, this approach can be limiting. Future research will likely pivot towards more advanced and precise deuterium labeling strategies.
A primary area of focus is the development of late-stage hydrogen isotope exchange (HIE) reactions. acs.org These methods allow for the direct replacement of hydrogen with deuterium on a complex molecule in the final steps of synthesis, which is more efficient and versatile than building the molecule from deuterated starting materials. acs.org For a compound like tramadol (B15222), this could enable the creation of various deuterated analogs beyond the d6 version, allowing for a more nuanced investigation of metabolic pathways. Researchers are exploring catalysts, such as those based on iridium, that can achieve highly selective HIE at specific positions on a molecule, even in complex structures. youtube.com
Another promising avenue is the use of photocatalysis and electrocatalysis for deuterium incorporation. youtube.com These modern techniques can offer milder reaction conditions and novel selectivities that are not achievable with traditional thermal methods. The ability to selectively deuterate specific aromatic or aliphatic positions could lead to new analogs of tramadol with fine-tuned metabolic properties. youtube.com
Future synthetic strategies may also involve biosynthesis, where living cells or organisms are fed deuterated precursors to produce deuterated metabolites. clearsynth.com While more complex, this approach could offer unique labeling patterns that are difficult to achieve through chemical synthesis.
| Labeling Strategy | Description | Potential Advantage for Tramadol Analogs |
| Late-Stage HIE | Direct replacement of H with D on a nearly complete molecule using catalysts. acs.org | Efficient synthesis of diverse deuterated analogs for detailed metabolic studies. |
| Photocatalysis/Electrocatalysis | Using light or electricity to drive deuterium incorporation under mild conditions. youtube.com | Access to novel, selectively deuterated tramadol versions with tailored properties. |
| Biosynthesis | Utilizing living systems to incorporate deuterium from labeled precursors. clearsynth.com | Generation of unique labeling patterns to probe specific metabolic transformations. |
Integration of Deuterated Analogs in Multi-Omics Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of biological processes. The integration of deuterated analogs like cis-Tramadol-d6 into multi-omics research represents a powerful future direction for understanding its effects.
In metabolomics, deuterated standards are already crucial for accurate quantification. acs.org However, their use can be expanded. For instance, by administering cis-Tramadol-d6 and using untargeted metabolomics to analyze samples like urine, serum, liver, and kidney, researchers can trace the metabolic fate of the drug with high precision. nih.gov This allows for the clear distinction between drug-derived metabolites and the endogenous metabolome, helping to identify novel metabolic pathways and potential off-target effects. A multi-specimen omics investigation can provide crucial insights into the mechanisms of drug action and toxicity. nih.gov
In proteomics, heavy water (D₂O) labeling is used to measure protein turnover kinetics. nih.gov The use of a deuterated drug like cis-Tramadol-d6 could be combined with D₂O probing to simultaneously assess the drug's impact on the synthesis and degradation rates of thousands of proteins. This could reveal, for example, if the compound alters the expression of metabolic enzymes (like cytochrome P450s) or proteins involved in cellular stress responses. nih.govnih.gov
This integrated approach can create a comprehensive molecular picture of how deuteration affects not just the drug's metabolism but the entire biological system in response to the drug.
| Omics Field | Application with Deuterated Analogs | Research Question Addressed |
| Metabolomics | Tracing the metabolic fate of cis-Tramadol-d6. nih.gov | What are the precise metabolic pathways and byproducts of the deuterated drug? |
| Proteomics | Measuring changes in protein turnover in response to the drug. nih.gov | Does the drug alter the expression or stability of key enzymes or other proteins? |
| Transcriptomics | Assessing changes in gene expression following drug exposure. nih.gov | Which genetic pathways are activated or suppressed by the deuterated compound? |
Development of Novel In Vitro Models for Deuterated Compound Metabolism
Standard in vitro models, such as 2D cell cultures and liver microsomes, have been instrumental in studying drug metabolism, including that of deuterated tramadol analogs. researchgate.netnih.gov However, these models have limitations in their metabolic functionality and ability to replicate the complexity of human physiology. frontiersin.org The future lies in the development and application of more sophisticated, complex in vitro models (CIVMs). frontiersin.org
These CIVMs include 3D spheroids, organoids, and "organ-on-a-chip" or microphysiological systems (MPS). frontiersin.org For a compound like cis-Tramadol-d6, which is metabolized by liver enzymes, liver organoids or liver-on-a-chip models would be particularly valuable. nih.govelsevierpure.com These models better replicate the 3D architecture and cellular diversity of the liver, including the zonation of hepatocyte function, which is crucial for accurately predicting metabolism. nih.gov
Using these advanced models, researchers could:
Obtain more predictive data on the metabolic stability and metabolite formation of cis-Tramadol-d6, potentially reducing the reliance on animal models. nih.govfrontiersin.org
Study the interplay between different cell types in the metabolism of the drug.
Incorporate immune cells into the models to investigate potential idiosyncratic toxicities that are not apparent in simpler systems. frontiersin.org
The combination of CIVMs with sensitive analytical techniques will provide a more human-relevant framework for evaluating the metabolic profile of deuterated compounds before they advance to clinical stages. frontiersin.org
Computational Modeling of Deuterium Isotope Effects on Enzyme Kinetics and Receptor Interactions
Computational modeling offers a powerful, predictive tool to complement experimental research. For cis-Tramadol-d6, future computational studies can provide profound insights into the fundamental mechanisms underlying the kinetic isotope effect (KIE).
Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic reaction of tramadol metabolism by cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4. elsevierpure.com By simulating the reaction with both hydrogen and deuterium at the labeled positions, researchers can calculate the theoretical KIE and understand how the heavier isotope affects the transition state of the C-H bond cleavage step. nih.gov This can confirm whether C-H bond breaking is the rate-limiting step in the metabolic pathway and explain the observed increase in metabolic stability. nih.gov
Furthermore, molecular dynamics (MD) simulations can be employed to study how deuteration might subtly alter the binding of cis-Tramadol-d6 to its target receptors (e.g., the mu-opioid receptor) and transporters. nih.gov While the prevailing view is that deuteration does not significantly change receptor binding affinity, advanced simulations could detect minute changes in binding pose or dynamics that might have pharmacological consequences. clearsynth.com
These computational approaches can help rationalize experimental findings and guide the design of new deuterated analogs with optimized properties, reducing the need for extensive and costly trial-and-error synthesis and testing. rutgers.edu
| Computational Method | Application to cis-Tramadol-d6 | Key Insights Gained |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction of tramadol oxidation by CYP enzymes. nih.gov | Understanding the energetic barriers and transition states to explain the KIE. |
| Molecular Dynamics (MD) Simulations | Simulating the binding of the deuterated drug to its protein targets. clearsynth.com | Assessing subtle changes in binding affinity, conformation, and residence time. |
| Kinetic Modeling | Simulating the overall pharmacokinetic profile based on computed parameters. rutgers.eduacs.org | Predicting in vivo behavior and optimizing the design of future analogs. |
Q & A
Basic: What is the recommended approach for using cis-Tramadol-d6 (hydrochloride) as an internal standard in quantitative analysis?
Answer:
cis-Tramadol-d6 (hydrochloride) is deuterated to minimize isotopic interference, making it ideal for GC/LC-MS quantification of non-deuterated tramadol. Prepare a 10 mM stock solution in methanol or water, adjusting solvent compatibility with the analyte matrix. For optimal stability, store aliquots at -80°C (6 months) or -20°C (1 month). Before use, heat to 37°C and sonicate to ensure solubility . Validate linearity across expected concentration ranges (e.g., 1–100 ng/mL) and confirm ion suppression effects using matrix-matched calibration curves.
Basic: How should researchers address variability in cis-Tramadol-d6 stability during long-term storage?
Answer:
Degradation risks arise from hydrolysis of the hydrochloride salt or deuterium exchange. To mitigate:
- Store lyophilized powder at -80°C in airtight, light-protected vials.
- For working solutions, use anhydrous solvents (e.g., deuterium-depleted DMSO) to minimize proton-deuterium exchange.
- Monitor purity via quarterly LC-MS analysis (e.g., m/z 305.9 for intact deuterated structure) and track deuterium retention using high-resolution mass spectrometry (HRMS) .
Advanced: How can co-eluting impurities in cis-Tramadol-d6 affect pharmacokinetic studies, and how are they resolved?
Answer:
Impurities like cyclohexene derivatives (e.g., 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride) may co-elute during chromatography, skewing quantification. To resolve:
- Employ orthogonal separation methods (e.g., HILIC for polar impurities, chiral columns for stereoisomers).
- Use USP Reference Standards (e.g., Tramadol Related Compound A) to spike samples and confirm retention times.
- Validate specificity via diode-array UV spectral comparison (200–400 nm) to distinguish overlapping peaks .
Advanced: What experimental strategies are recommended to validate cis-Tramadol-d6 purity in complex biological matrices?
Answer:
- Cross-validation: Compare purity assays (e.g., LC-UV vs. LC-HRMS) to detect discrepancies caused by matrix interference.
- Spike-and-recovery: Add known quantities of cis-Tramadol-d6 to plasma/brain homogenates and assess recovery (target: 85–115%).
- Forced degradation: Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to identify degradation products via MS/MS fragmentation patterns .
Advanced: How do stereochemical considerations impact the use of cis-Tramadol-d6 in enantioselective assays?
Answer:
The (1R,2R)-stereochemistry of cis-Tramadol-d6 must align with the target analyte’s configuration to avoid quantification bias. For enantiomeric resolution:
- Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Validate chiral purity via circular dichroism (CD) or polarimetry.
- Cross-reference with USP Tramadol Hydrochloride RS (CAS 36282-47-0) to confirm stereochemical integrity during method development .
Basic: What are critical parameters for optimizing dissolution testing of tramadol formulations using cis-Tramadol-d6?
Answer:
- Medium selection: Use 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8) to simulate gastrointestinal conditions.
- Apparatus: USP Apparatus 2 (paddle) at 50 rpm, with sinkers for extended-release tablets.
- Internal standard ratio: Maintain a 1:1 analyte-to-internal standard concentration ratio to minimize matrix effects. Monitor dissolution profiles at 30-minute intervals via LC-MS/MS .
Advanced: How should researchers resolve contradictions between pharmacopeial purity limits and experimental data?
Answer:
Discrepancies (e.g., purity >99% in vendor data vs. 98–102% in USP monographs) require:
- Traceability: Verify reference material certification (e.g., ISO 17034 compliance).
- Orthogonal assays: Combine DSC (melting point 178–181°C) and NMR (e.g., δ 2.2 ppm for dimethylamino protons) to assess crystallinity and proton environments.
- Batch documentation: Cross-check SDS and Lot-specific COA for impurity thresholds (e.g., unspecified impurities ≤0.1%) .
Basic: What are best practices for preparing cis-Tramadol-d6 calibration curves in heterogeneous tissue samples?
Answer:
- Homogenization: Use tissue-specific buffers (e.g., PBS with protease inhibitors for brain samples).
- Matrix-matched standards: Prepare calibration standards in blank tissue homogenate to account for ion suppression.
- Normalization: Correct for recovery variability using deuterated analogs of metabolites (e.g., O-desmethyltramadol-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
